Scaffold Differentiation: Oxygen‑Containing Chromeno Core versus Sulfur‑Containing Thiochromeno Core in Antiproliferative Potency
The target compound contains an oxygen‑containing 4H‑chromeno[4,3‑d]thiazole core, whereas the most closely related validated angiogenesis inhibitors contain a sulfur‑containing 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine scaffold. Direct comparison of scaffold effects on HUVEC proliferation is available: the thiochromeno analogue 43 (compound 43 in the same series) exhibited an IC₅₀ of 2.9 µM against HUVEC in a [³H]‑thymidine incorporation assay [1]. The chromeno scaffold lacks the sulfur atom, which alters the HOMO‑LUMO gap and hydrogen‑bond acceptor capacity; in congeneric thiazole series, O→S replacement has been shown to modulate potency by 3‑ to 10‑fold [1]. No publicly available HUVEC IC₅₀ data exist for the target compound, so the scaffold difference provides a theoretical basis for selecting the oxygen‑containing variant when thio‑mediated off‑targets (e.g., metabolic sulfur oxidation) must be avoided.
| Evidence Dimension | Antiproliferative activity against HUVEC (angiogenesis model) |
|---|---|
| Target Compound Data | Not determined in public literature; oxygen‑containing chromeno scaffold predicted to be 3‑ to 10‑fold less potent than thiochromeno analogue based on SAR trends in thiazole series [1]. |
| Comparator Or Baseline | 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine derivative 43: IC₅₀ = 2.9 µM (HUVEC, [³H]‑thymidine incorporation) [1]. |
| Quantified Difference | No direct data; scaffold‑based prediction of potency attenuation relative to 43. |
| Conditions | Human umbilical vein endothelial cell proliferation assay, [³H]‑thymidine incorporation. |
Why This Matters
When designing follow‑up studies to the validated thiochromeno angiogenesis inhibitors, choosing the chromeno scaffold may be advantageous for reducing sulfur‑related metabolic liabilities, provided that the desired potency can be recouped through side‑chain optimisation.
- [1] Bioorganic & Medicinal Chemistry Letters (2013). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg. Med. Chem. Lett., 23(9), 2733–2737. View Source
